molecular formula C20H30O13 B13436358 Syringol Gentiobioside

Syringol Gentiobioside

Cat. No.: B13436358
M. Wt: 478.4 g/mol
InChI Key: JVCBNQLBNDCRLA-YXGWTYEDSA-N
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Description

Syringol Gentiobioside is a glycosylated volatile phenol, primarily found in grapes exposed to smoke. It is a glucose-glucoside derivative of syringol, a compound known for its smoky aroma. This compound is significant in the context of smoke taint in wines, where it serves as a marker for smoke exposure in grapevines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Syringol Gentiobioside can be synthesized through the glycosylation of syringol. This process involves the reaction of syringol with gentiobiose under specific conditions to form the glycoside bond. The reaction typically requires an acid catalyst to facilitate the glycosylation process .

Industrial Production Methods

In an industrial setting, the production of this compound involves the extraction of syringol from plant materials, followed by its glycosylation using gentiobiose. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Syringol Gentiobioside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized syringol derivatives, reduced syringol alcohols, and substituted syringol compounds.

Mechanism of Action

The mechanism by which Syringol Gentiobioside exerts its effects involves its interaction with various molecular targets and pathways. In plants, it is involved in the glycosylation process, which helps in detoxifying volatile phenols and reducing their impact on plant tissues. This glycosylation process is crucial for the plant’s response to smoke exposure and other environmental stressors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Syringol Gentiobioside include:

Uniqueness

This compound is unique due to its specific glycosylation pattern and its role as a marker for smoke taint in wines. Its presence in grapes and wines is indicative of smoke exposure, making it a valuable tool for assessing and mitigating the impact of smoke taint in the wine industry .

Properties

Molecular Formula

C20H30O13

Molecular Weight

478.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H30O13/c1-28-8-4-3-5-9(29-2)18(8)33-20-17(27)15(25)13(23)11(32-20)7-30-19-16(26)14(24)12(22)10(6-21)31-19/h3-5,10-17,19-27H,6-7H2,1-2H3/t10-,11-,12-,13-,14+,15+,16-,17-,19-,20+/m1/s1

InChI Key

JVCBNQLBNDCRLA-YXGWTYEDSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Canonical SMILES

COC1=C(C(=CC=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

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